

An In-depth Technical Guide to the Synthesis of Digalloyl Trioleate

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Compound of Interest

Compound Name:	Digalloyl trioleate
CAS No.:	17048-39-4
Cat. No.:	B580229

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Abstract: **Digalloyl trioleate**, a complex lipophilic polyphenol, presents significant potential in pharmaceuticals and cosmetics due to its anticipated antioxidant properties, derived from its gallic acid moieties.[1][2] This guide provides a comprehensive technical overview of plausible synthetic pathways for this target molecule. Addressing researchers, scientists, and drug development professionals, we delve into both classical chemical synthesis and modern chemo-enzymatic strategies. The narrative emphasizes the rationale behind methodological choices, offering detailed protocols and comparative analyses to empower researchers in the practical synthesis and exploration of this promising compound.

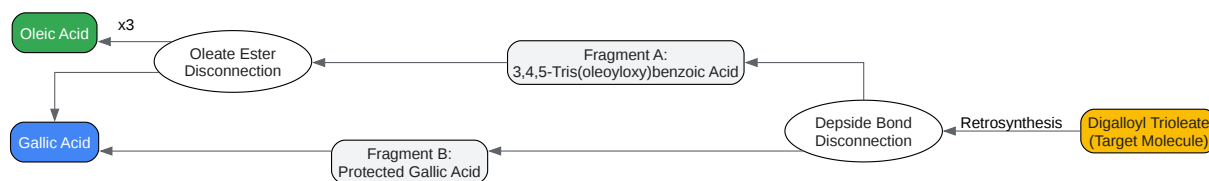
Understanding the Target Molecule: Digalloyl Trioleate

Digalloyl trioleate is a specific ester with the chemical formula $C_{68}H_{106}O_{12}$ and a molecular weight of approximately 1115.58 g/mol.[3] The structure, as defined by its IUPAC name—3,4-dihydroxy-5-[3,4,5-tris[[*(Z)*-octadec-9-enoyl]oxy]benzoyl]oxy]benzoic acid—reveals a digallic acid (depside) core.[4] One of the gallic acid rings is fully esterified with three oleic acid chains, while the other maintains two free hydroxyl groups and a free carboxylic acid, bestowing it with both significant lipophilicity and a reactive phenolic nature.

The common name "**Digalloyl trioleate**" can be misleading, as the structure does not contain a glycerol backbone derived from triolein. Instead, it is a tri-oleate ester of a digallic acid molecule.

Retrosynthetic Analysis

A logical approach to synthesizing this complex molecule involves disconnecting the most labile bonds first. The central depside (ester) bond between the two gallic acid rings and the three oleate ester bonds are the primary targets for disconnection. This leads to two principal synthetic fragments: gallic acid and oleic acid.



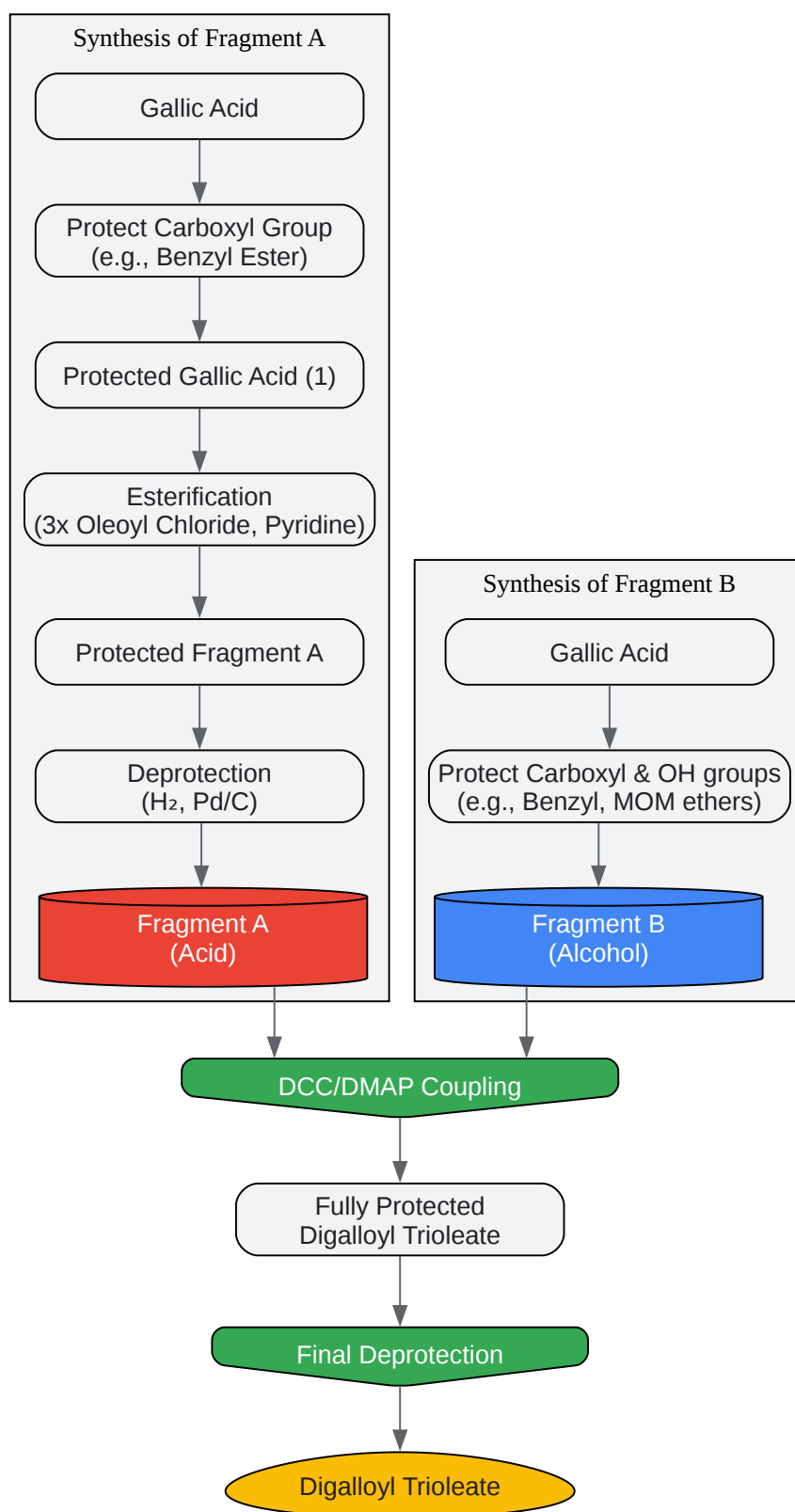
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Caption: Retrosynthetic analysis of **Digalloyl Trioleate**.

Pathway I: Multi-Step Chemical Synthesis

This pathway relies on established organic chemistry reactions, utilizing protecting groups to ensure regioselectivity during the esterification and coupling stages. It offers control and predictability, though it involves multiple steps of protection and deprotection.

Workflow for Chemical Synthesis



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Caption: Workflow for the multi-step chemical synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Tris(oleoyloxy)benzoic Acid (Fragment A)

- **Protection:** Dissolve gallic acid in benzyl alcohol and bubble dry HCl gas through the solution at 80°C to form the benzyl ester. Monitor by TLC until starting material is consumed. Purify by column chromatography.
- **Esterification:** Dissolve the protected gallic acid in anhydrous pyridine under an inert atmosphere (N₂). Cool to 0°C. Add 3.1 equivalents of oleoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Work-up:** Quench the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Deprotection:** Dissolve the crude product in ethanol/ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture in a Parr apparatus at 50 psi H₂ for 4-6 hours.
- **Purification:** Filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent to yield Fragment A. Purify further by crystallization or column chromatography.

Step 2: Synthesis of Protected Gallic Acid (Fragment B)

Causality: To ensure the depside bond forms selectively at the 5-OH position, the other hydroxyl groups (3 and 4) and the carboxylic acid must be protected. The choice of protecting groups should be orthogonal to those used for Fragment A to allow for selective removal.

- **Protection:** A multi-step protection strategy is required. First, protect the carboxylic acid as a methyl or ethyl ester via Fischer esterification (e.g., refluxing in methanol with a catalytic amount of H₂SO₄).^[5]
- Then, selectively protect the 3- and 4-position hydroxyl groups, for instance, as MOM (methoxymethyl) ethers using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA). This leaves the 5-OH group free for coupling.

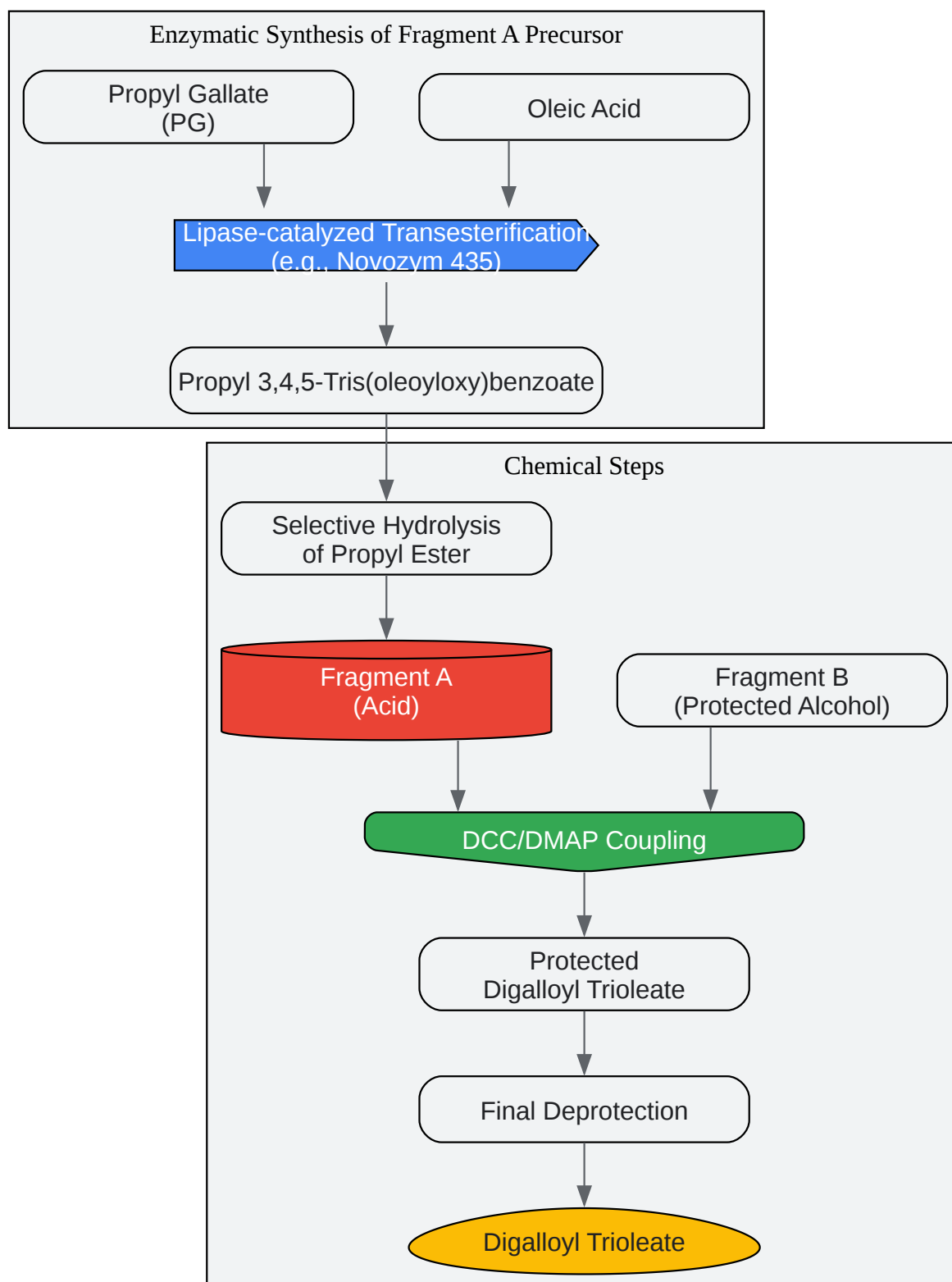
Step 3: Coupling and Final Deprotection

- **Coupling:** Dissolve Fragment A (1 eq.), Fragment B (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). Cool to 0°C. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir at 0°C for 1 hour, then at room temperature overnight.
- **Work-up:** Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the crude protected product by column chromatography.
- **Final Deprotection:** Remove the remaining protecting groups (e.g., MOM ethers using acidic conditions) to yield the final **Digalloyl trioleate**. Purify by preparative HPLC.

Pathway II: Chemo-Enzymatic Synthesis

This hybrid approach leverages the efficiency and sustainability of biocatalysis for the esterification step, followed by a chemical step for the more challenging depside bond formation.^[6] Lipases are highly effective for ester synthesis under mild conditions, reducing the need for harsh reagents and protecting groups for the hydroxyl functions.^[7]

Workflow for Chemo-Enzymatic Synthesis



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Caption: Workflow for the chemo-enzymatic synthesis pathway.

Experimental Protocols

Step 1: Enzymatic Synthesis of Propyl 3,4,5-Tris(oleoyloxy)benzoate

Causality: Direct enzymatic esterification of the free carboxylic acid of gallic acid can be inefficient. Using an alkyl gallate, such as propyl gallate, allows the reaction to proceed via transesterification, which can be more favorable. The lipase selectively catalyzes esterification of the phenolic hydroxyl groups.

- **Reaction Setup:** Combine propyl gallate (1 eq.) and oleic acid (3.5 eq.) in a solvent-free system or a non-polar organic solvent like hexane to facilitate product recovery.[8]
- **Enzyme Addition:** Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), typically at 5-10% (w/w) of the total substrate mass.[9]
- **Incubation:** Heat the mixture to 50-60°C with continuous stirring. To drive the reaction towards synthesis, water, a byproduct of esterification, must be removed. This can be achieved by applying a vacuum or by adding molecular sieves to the reaction mixture.[10]
- **Monitoring and Purification:** Monitor the reaction progress using HPLC or TLC. Once equilibrium is reached (typically 24-72 hours), deactivate the enzyme by filtration. The product can be purified from excess oleic acid using column chromatography.

Step 2: Hydrolysis and Coupling

- **Selective Hydrolysis:** The propyl ester of the enzymatically synthesized product is selectively hydrolyzed to yield the free carboxylic acid (Fragment A). This is typically achieved under mild basic conditions (e.g., using K_2CO_3 in methanol/water) that do not cleave the oleate esters.
- **Coupling and Deprotection:** Fragment A is then coupled with the chemically prepared Fragment B, followed by final deprotection as described in Pathway I, Step 3.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on the specific objectives of the research, such as scale, purity requirements, and environmental considerations.

Parameter	Chemical Synthesis Pathway	Chemo-Enzymatic Pathway
Reagents	Utilizes potentially harsh reagents (e.g., oleoyl chloride, pyridine, DCC).	Employs milder, reusable biocatalysts (lipase); reduces use of harsh chemicals.[6]
Selectivity	Relies on extensive use of protecting groups for regioselectivity.	High selectivity of lipase can reduce the need for protecting phenolic hydroxyls.
Reaction Conditions	Often requires anhydrous conditions and inert atmospheres; temperatures can vary.	Typically proceeds under milder temperature conditions (40-70°C).[8][11]
Environmental Impact	Generates significant chemical waste from reagents, solvents, and byproducts.	Aligns with green chemistry principles; enzymes are biodegradable, less waste.[7]
Scalability	Well-established methods, generally straightforward to scale up.	Enzyme cost and activity/stability over time can be a challenge for large-scale production.
Complexity	Multi-step protection/deprotection sequence adds complexity and can lower overall yield.	Fewer protection steps for the oleate esterification; complexity lies in the hybrid steps.

Purification and Characterization

Regardless of the pathway, the final product requires rigorous purification and characterization.

- Purification: The primary method for purifying the large, lipophilic **Digalloyl trioleate** molecule is silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.

- Characterization: The structure of the synthesized product must be confirmed using a suite of analytical techniques:
 - ^1H and ^{13}C NMR: To confirm the chemical structure, including the presence of the aromatic protons of the galloyl moieties, the vinyl protons of the oleate chains, and the correct integration of all signals.[5]
 - FTIR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretching, ester carbonyl (C=O) stretching, and aromatic (C=C) vibrations.[10]
 - High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition of the final compound.

Conclusion

The synthesis of **Digalloyl trioleate** is a challenging but achievable goal for experienced researchers. The traditional multi-step chemical pathway offers a high degree of control, while the chemo-enzymatic route presents a more sustainable and potentially more efficient alternative for key transformations. This guide provides the foundational knowledge and detailed protocols necessary to approach this synthesis, enabling further investigation into the biological and commercial potential of this novel gallic acid derivative. The insights into the causality of experimental choices and the comparison between pathways are intended to equip scientists with the tools to innovate and optimize the production of complex, high-value molecules.

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